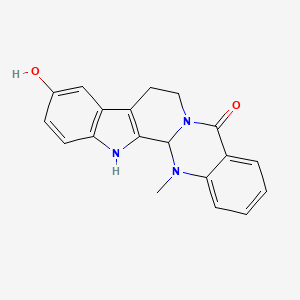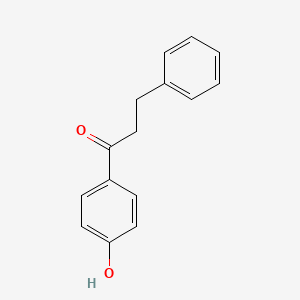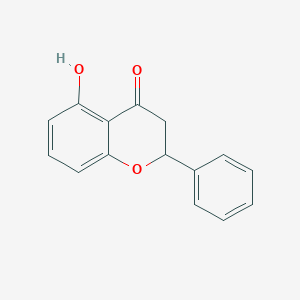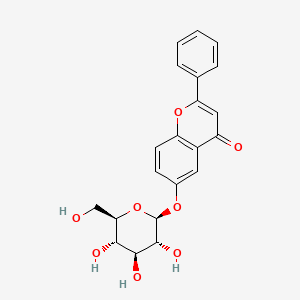
Kwakhurin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kwakhurin (Kwa) is an isoflavonoid produced solely by Pueraria candollei var. mirifica . It has been used in bioimprinting against ovalbumin (OVA) to confer its binding cavities .
Synthesis Analysis
The synthesis of Kwakhurin has been achieved with shorter steps and higher yield than the previously reported method .
Molecular Structure Analysis
Kwakhurin is a member of the class of 7-hydroxyisoflavones . Its molecular formula is C21H20O6 .
Physical And Chemical Properties Analysis
Kwakhurin is a member of the class of 7-hydroxyisoflavones . Its molecular formula is C21H20O6 .
Orientations Futures
Bioimprinting was performed using eight other proteins to investigate them as candidate scaffolds for the generation of binding cavities for Kwakhurin . Two bioimprinted-IgG monoclonal antibodies (biMAbs) recognized Kwakhurin, but their original binding affinity to hapten was lost . This raises the possibility that biMAb could be alternatively used as a probe for the quantitative analysis of Kwakhurin .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Kwakhurin involves a series of chemical reactions starting from readily available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-hydroxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of sodium ethoxide to form 3-(4-methoxyphenyl)-2-(4-hydroxyphenyl)propanal", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-amino-5-nitrobenzaldehyde using sodium borohydride", "Step 3: Condensation of 3-(4-methoxyphenyl)-2-(4-hydroxyphenyl)propanal and 2-amino-5-nitrobenzaldehyde in ethanol to form 2-(3-(4-methoxyphenyl)-2-(4-hydroxyphenyl)propan-2-ylideneamino)-5-nitrobenzaldehyde", "Step 4: Cyclization of 2-(3-(4-methoxyphenyl)-2-(4-hydroxyphenyl)propan-2-ylideneamino)-5-nitrobenzaldehyde with ethyl acetoacetate in acetic acid to form Kwakhurin", "Step 5: Purification of Kwakhurin using water to obtain the final product" ] } | |
Numéro CAS |
111922-23-7 |
Nom du produit |
Kwakhurin |
Formule moléculaire |
C21H20O6 |
Poids moléculaire |
368.38 |
Synonymes |
7,2',4'-Trihydroxy-5'-methoxy-6'-prenylisoflavone; 3-[4,6-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)phenyl]-7-hydroxy-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



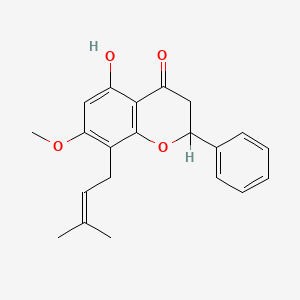
![5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one](/img/structure/B600463.png)


